molecular formula C15H24O B1589518 Isolongifolanone CAS No. 29461-14-1

Isolongifolanone

Cat. No. B1589518
CAS RN: 29461-14-1
M. Wt: 220.35 g/mol
InChI Key: VCOCESNMLNDPLX-WBIUFABUSA-N
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Description

Isolongifolanone (ILF) is a natural product isolated from the plant Isolongifolene. It is a sesquiterpene that has been studied for its potential medicinal properties. ILF has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. It has also been studied for its ability to modulate the immune system.

Scientific Research Applications

Anticancer Activity

Isolongifolanone, a high-value sustainable natural product, has shown promising results in cancer research. A study by (Wang et al., 2021) reported the synthesis of isolongifolanone derivatives with significant anti-proliferative activities against various cancer cell lines, including MCF-7 breast cancer cells. These compounds induced apoptosis through the activation of caspase-3 and PARP, and regulation of Bcl-2, Bax, and p53 proteins. Another study by (Ma et al., 2019) synthesized isolongifoleno[7,8‐d]thiazolo[3,2‐a]pyrimidine derivatives, demonstrating potent antitumor activity and apoptosis induction in cancer cells.

Chemical Synthesis and Mechanism

Research by (Yang, 2011) explored the synthesis of isolongifolanone using de-caryophyllene heavy turpentine, detailing the reaction mechanism involved in the process.

Bio-Imaging and Sensing Applications

Isolongifolanone has been utilized in the development of bio-imaging tools. (Wang et al., 2019) designed a biocompatible fluorescent probe from isolongifolanone for detecting hypochlorite in biological systems. This probe showed high sensitivity and specificity, indicating potential for bio-imaging applications. Additionally, (Wang et al., 2017) synthesized a Zn2+-specific molecular probe from isolongifolanone, which displayed strong green fluorescence and high sensitivity, suitable for imaging endogenous Zn2+ in vivo.

Repellent Properties

Isolongifolanone has been identified as an effective repellent for ticks and mosquitoes. Research by (Zhang et al., 2009) showed that isolongifolenone, a derivative, was more effective than DEET in repelling blood-feeding arthropods, suggesting its potential in developing safer and more effective repellents.

Neuroprotective Effects

(Balakrishnan et al., 2018) and (Balakrishnan et al., 2020) conducted studies demonstrating the neuroprotective effects of isolongifolene, a compound related to isolongifolanone, against oxidative stress and apoptosis in models of Parkinson's disease. These findings indicate potential therapeutic applications in neurodegenerative disorders.

properties

IUPAC Name

(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOCESNMLNDPLX-BTXGZQJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=O)C2[C@@]13CC[C@@H](C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isolongifolene ketone

CAS RN

23787-90-8, 29461-14-1
Record name Isolongifolanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023787908
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Record name (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122
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Record name ISOLONGIFOLANONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A four neck flask of 2 L was charged with 500 g of longifolene and 250 ml of acetic acid, and 250 ml of a boron trifluoride diethyl ether complex was dropwise added thereto in 4 hours while stirring at 20° C. to carry out isomerization reaction. This reaction mixture was washed with ice and water, a saturated sodium hydrogencarbonate aqueous solution and a saturated saline solution and refined by distillation, and after refined by distillation, it was mixed with 1800 ml of methylene chloride and 900 ml of a 0.5 mole/L sodium hydrogencarbonate aqueous solution, followed by slowly adding thereto 400 g of 3-chloroperbenzoic acid at 10° C. or lower. After finishing the reaction, the reaction mixture was washed with a 1 mole/L sodium hydroxide aqueous solution and water and concentrated under reduced pressure to obtain a crude product. It was dissolved in 3 L of toluene, and 260 ml of a boron trifluoride diethyl ether complex was slowly dropwise added thereto at 5° C. or lower. After finishing the reaction, the reaction mixture was washed with water and refined by distillation to thereby obtain 270 g of 1,1,5,5-tetramethylhexahydro-2H-2,4a-methano-naphthalene-8-one. This was dropwise added to 640 ml of a 2.1 mole/L methyl lithium/diethyl ether solution at 5° C. or lower to carry out alkylation, and after finishing the reaction, the reaction mixture was washed with a saturated ammonium chloride aqueous solution and water. This reaction product was charged into an autoclave of 1 L together with 30 g of the nickel/diatomaceous earth catalyst for hydrogenation (N-113, manufactured by Nikki Chemical Co., Ltd.) to carry out dehydration hydrogenation (hydrogen pressure: 6 MPa·G, reaction temperature: 250° C., reaction time: 6 hours).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 2 L four-necked flask, 500 g of longifolene (manufactured by Yasuhara Chemical Co., Ltd.) and 250 mL of acetic acid were placed, to which 250 mL of boron trifluoride-diethyl etherate was added dropwise at 20° C. over 4 hours with stirring to carry out the isomerization. The reaction mixture was washed with ice water, a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous sodium chloride solution, and then refined by distillation. Thereafter, the refined product was mixed to 1,800 mL of methylene chloride and 900 mL of 0.5 N aqueous sodium hydrogen carbonate solution, to which 400 g of 3-chloroperbenzoic acid was slowly added at a temperature of 10° C. or less. After completion of the reaction, the reaction mixture was washed with 1 N aqueous sodium hydroxide solution and with water and concentrated in vacuo. The thus obtained crude product was dissolved in 3 L of toluene, to which 260 mL of boron trifluoride-diethyl etherate was slowly added dropwise at 5° C. or less. After completion of the reaction, the reaction mixture was washed with water and then refined by distillation to obtain 270 g of 1,1,5,5-tetramethyl-hexahydro-2,4a-methano-naphthalene-8-one. This was added dropwise at 5° C. or less to 640 mL of 2.1 N diethyl ether solution of methyllithium to carry out the alkylation. After completion of the reaction, the reaction mixture was washed with saturated aqueous ammonium chloride solution and with water and, then, charged in a 1 L autoclave together with 30 g of a nickel/diatomaceous earth hydrogenation catalyst (N-113, manufactured by Nikki Chemical Co., Ltd.) and was hydrogenated (hydrogen pressure: 6 MPa, reaction temperature: 250° C., reaction time: 6 hours).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
boron trifluoride-diethyl
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two
[Compound]
Name
boron trifluoride-diethyl
Quantity
260 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
331
Citations
Z Wang, Y Zhang, J Song, Y Yang, X Xu, M Li, H Xu… - Analytica Chimica …, 2019 - Elsevier
In this study, a novel biocompatible fluorescent probe (DN) capable of detecting ClO − in physiological medium was rationally designed and synthesized from natural and renewable …
Number of citations: 31 www.sciencedirect.com
Y Wang, W Shi, C Wu, L Wan, Y Zhao, C Zhang… - Biomedicine & …, 2021 - Elsevier
… Isolongifolanone is a high value-added sustainable natural … isolongifolanone possesses anticancer activities. In this study, a series of novel pyrazole ring-containing isolongifolanone …
Number of citations: 8 www.sciencedirect.com
Z Wang, J Yang, P Liu, Y Yang, H Fang, X Xu, J Rui… - Tetrahedron, 2017 - Elsevier
… Isolongifolanone is prepared from natural and renewable … -cost and renewable isolongifolanone to design some useful … based on renewable and cheap isolongifolanone. The …
Number of citations: 14 www.sciencedirect.com
Z Wang, J Yang, Y Yang, X Xu, M Li… - Chinese Journal of …, 2018 - sioc-journal.cn
… isolongifolanone derivatives can be used for bio-imaging in living organisms. Thus, we believe that we can utilize renewable and low toxic isolongifolanone … plication of isolongifolanone-…
Number of citations: 1 sioc-journal.cn
Z Wang, Y Zhang, J Song, Y Wang, M Li, Y Yang… - Sensors and Actuators B …, 2020 - Elsevier
In this study, two novel fluorescent probes MD1 and MD2 were designed and synthesized to detect BF 3 based on natural and renewable isolongifolanone. Upon reaction with BF 3 , the …
Number of citations: 9 www.sciencedirect.com
Z Wang, J Yang, Y Yang, H Fang, X Xu, J Rui, F Su… - RSC …, 2017 - pubs.rsc.org
… Isolongifolanone is prepared from natural longifolene by oxidation, 35,36 … isolongifolanone. In this study, we synthesized three pyrimidine-based derivatives 2a–2c from isolongifolanone …
Number of citations: 22 pubs.rsc.org
Z Wang, Y Zhang, M Li, Y Yang, X Xu, H Xu, J Liu… - Tetrahedron, 2018 - Elsevier
… isolongifolanone is directly prepared from longifolene in the presence of oxidants. Isolongifolanone … Recently, only a few of novel isolongifolanone derivatives have been developed …
Number of citations: 15 www.sciencedirect.com
C Wu, Y Wang, S Wang - Pharmaceutical Chemistry Journal, 2019 - Springer
… Isolongifolanone is prepared from natural longifolene in the presence of oxidants, and a … work we designed and synthesized isolongifolanone pyrazoline derivatives and studied their …
Number of citations: 2 link.springer.com
Y Zhang, Z Wang, Y Tao, X Xu, H Fang… - Chinese Journal of …, 2018 - sioc-journal.cn
A novel pH probe 7-(4'-(dimethylamino) benzylidene)-isolongifolanone (DB) was designed and synthesized from isolongifolanone and characterized by 1 H NMR, 13 C NMR, and MS. …
Number of citations: 2 sioc-journal.cn
J Rui, X Xu, YQ Yang, JF Huang, HJ Xu… - Chemistry and Industry …, 2016 - cabdirect.org
… -isolongifolanone (FBI) from isolongifolanone, and then cyclization with guanidine hydrochloride using t-BuOK as the catalyst in t-butanol. The effects of the sort and dosage of catalysts, …
Number of citations: 0 www.cabdirect.org

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